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Compound of Interest

Compound Name: AUPF02

Cat. No.: B15602189 Get Quote

An In-depth Overview of the Molecular Structure, Properties, and Biological Activity of a Novel

Anti-Breast Cancer Agent

Abstract
AUPF02 is a novel 5-aryluracil derivative that has demonstrated significant potential as an anti-

breast cancer agent. With a CAS number of 904803-58-3, this compound exhibits potent

cytotoxic activity against the human breast adenocarcinoma cell line MCF-7, with a reported

half-maximal inhibitory concentration (IC50) of 23.4 µM. This technical guide provides a

comprehensive overview of the molecular structure, physicochemical properties, and known

biological activities of AUPF02. Detailed experimental protocols for its synthesis and biological

evaluation are also presented to facilitate further research and development.

Molecular Structure and Physicochemical
Properties
AUPF02, with the chemical formula C₁₄H₉F₅N₂O, is structurally characterized as a 1-

(pentafluorophenyl)-3-(p-tolyl)urea derivative linked to a uracil scaffold. The presence of the

pentafluorophenyl group and the tolyl moiety contributes to its unique electronic and steric

properties, which are likely crucial for its biological activity.

Table 1: Physicochemical Properties of AUPF02
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Property Value Source

CAS Number 904803-58-3 [1]

Molecular Formula C₁₄H₉F₅N₂O [2][3]

Molecular Weight 316.23 g/mol [3]

SMILES
CC1=CC=C(NC(NC2=C(F)C(F

)=C(F)C(F)=C(F)C2)=O)C=C1
[3]

Melting Point Data not available

Boiling Point Data not available

Solubility Data not available

A 2D representation of the molecular structure of AUPF02 can be generated from its SMILES

string. A 3D crystallographic structure has not yet been reported in the public domain.

Synthesis of AUPF02
While a specific, detailed synthesis protocol for AUPF02 is not publicly available, a general and

robust method for the synthesis of analogous unsymmetrical diaryl ureas can be adapted. This

typically involves the reaction of an aniline derivative with an isocyanate. For AUPF02, this

would involve the reaction of p-toluidine with pentafluorophenyl isocyanate.

General Experimental Protocol for the Synthesis of 1,3-
Disubstituted Ureas
This protocol outlines a two-step synthesis, which is a common approach for preparing

unsymmetrical ureas.

Step 1: Synthesis of 1-(4-Nitrophenyl)-3-(m-tolyl)urea (Intermediate)

Dissolve 4-nitroaniline in anhydrous tetrahydrofuran (THF).

Add m-tolyl isocyanate dropwise to the solution at room temperature.

Stir the reaction mixture for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the crude product by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to obtain the intermediate.[4]

Step 2: Reduction of the Nitro Group to Yield 1-(4-Aminophenyl)-3-(m-tolyl)urea

Suspend the intermediate, 1-(4-nitrophenyl)-3-(m-tolyl)urea, in ethyl acetate.

Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).

Reflux the mixture for 4-6 hours.

After cooling, quench the reaction by adding a saturated aqueous solution of sodium

bicarbonate until the pH is basic.

Extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to yield the final product.[4]

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
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Step 1: Urea Formation Step 2: Nitro Reduction
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A generalized two-step synthetic workflow for diaryl ureas.

Biological Activity and Mechanism of Action
AUPF02 has been identified as a potent anti-breast cancer agent, with an IC50 value of 23.4

µM against the MCF-7 cell line. The mechanism of action for AUPF02 has not been fully

elucidated. However, related 5-aryluracil derivatives are known to exert their cytotoxic effects

through various mechanisms, including the induction of apoptosis.

The well-studied compound 5-fluorouracil (5-FU), a structural analog, acts as a pyrimidine

antimetabolite, inhibiting thymidylate synthase and getting incorporated into RNA and DNA,

which leads to cell death.[5][6] It is plausible that AUPF02 may share some mechanistic

similarities, potentially inducing apoptosis in MCF-7 cells.

Putative Signaling Pathway for Apoptosis Induction in
MCF-7 Cells
Based on the known apoptotic pathways in MCF-7 cells, a hypothetical signaling cascade for

AUPF02-induced apoptosis can be proposed. This would involve the modulation of key

regulatory proteins in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
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A putative signaling pathway for AUPF02-induced apoptosis.
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Experimental Protocols for Biological Evaluation
Determination of IC50 Value using MTT Assay
The half-maximal inhibitory concentration (IC50) of AUPF02 against MCF-7 cells can be

determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) assay.

Materials:

MCF-7 human breast adenocarcinoma cell line

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

AUPF02 stock solution (e.g., 10 mM in sterile DMSO)

MTT solution (5 mg/mL in sterile PBS)

DMSO

96-well plates

Microplate reader

Protocol:

Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ cells/well and

incubate for 24 hours at 37°C in a 5% CO₂ incubator.[7]

Drug Treatment: Prepare serial dilutions of AUPF02 in complete culture medium. Remove

the existing medium and add 100 µL of the medium containing different concentrations of

AUPF02 to the respective wells. Include vehicle control wells (DMSO) and blank wells

(medium only).[7]

Incubation: Incubate the plate for 48-72 hours.

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an

additional 4 hours.[7]
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Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each

well to dissolve the formazan crystals. Shake the plate for 10-15 minutes.[7]

Data Collection: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration and determine

the IC50 value by plotting a dose-response curve.
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Workflow for determining the IC50 value using the MTT assay.
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Analysis of Apoptosis by Western Blotting
Western blotting can be employed to investigate the effect of AUPF02 on the expression of key

apoptosis-related proteins.

Materials:

MCF-7 cells

AUPF02

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels

PVDF membrane

Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

HRP-conjugated secondary antibodies

Chemiluminescence detection reagents

Protocol:

Cell Treatment and Lysis: Treat MCF-7 cells with AUPF02 at various concentrations. After

incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer.[1]

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

[1]

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel

and transfer them to a PVDF membrane.[1]

Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at

4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.[7]
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Detection: Visualize the protein bands using a chemiluminescence detection system.

Analysis: Analyze the changes in the expression levels of the target proteins.

Conclusion
AUPF02 is a promising 5-aryluracil derivative with demonstrated anti-breast cancer activity.

This technical guide provides a foundational understanding of its molecular characteristics and

biological potential. Further research is warranted to fully elucidate its mechanism of action,

establish a detailed pharmacokinetic and pharmacodynamic profile, and explore its therapeutic

efficacy in preclinical and clinical settings. The provided protocols offer a starting point for

researchers to further investigate this compelling molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15602189?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

